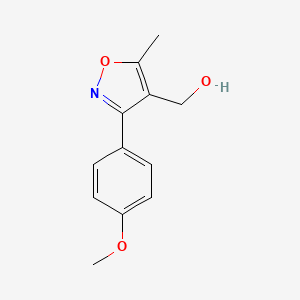(3-(4-Methoxyphenyl)-5-methylisoxazol-4-yl)methanol
CAS No.: 495417-36-2
Cat. No.: VC7809037
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 495417-36-2 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | [3-(4-methoxyphenyl)-5-methyl-1,2-oxazol-4-yl]methanol |
| Standard InChI | InChI=1S/C12H13NO3/c1-8-11(7-14)12(13-16-8)9-3-5-10(15-2)6-4-9/h3-6,14H,7H2,1-2H3 |
| Standard InChI Key | GEVLRBGXVFNDER-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)OC)CO |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is CHNO, with a molecular weight of 219.24 g/mol . Key structural features include:
-
Isoxazole core: A heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively.
-
4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH) group at the para position.
-
Methyl and hydroxymethyl substituents: These groups enhance solubility and reactivity, enabling functionalization for diverse applications .
Table 1: Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 219.24 g/mol | |
| Density | ~1.2 g/cm (estimated) | |
| Boiling Point | 312–314°C (predicted) | |
| Melting Point | Not reported |
Synthesis and Reaction Pathways
Cyclization Reactions
The synthesis typically involves cyclization strategies using precursors such as 4-methoxybenzaldehyde and β-diketones or β-ketoesters. For example:
-
Nitrile Oxide Cycloaddition: Reacting 4-methoxybenzaldehyde-derived nitrile oxides with β-ketoesters in aqueous or alcoholic media yields trisubstituted isoxazoles .
-
Dehydrative Cyclization: Using dehydrating agents (e.g., POCl) to form the isoxazole ring from hydroxylamine intermediates.
Example Reaction:
Functionalization
The hydroxymethyl group at position 4 allows further derivatization:
-
Oxidation: Converts -CHOH to a carbonyl group (-CO) using agents like CrO .
-
Esterification: Reacts with acid chlorides to form esters, enhancing lipophilicity for pharmaceutical applications.
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar solvents (e.g., methanol, ethanol) due to the hydroxymethyl group .
-
Stability: Stable under ambient conditions but sensitive to strong acids/bases, which may hydrolyze the isoxazole ring.
Spectroscopic Data
-
H NMR (CDCl): δ 2.46 (s, 3H, CH), 3.80 (s, 3H, OCH), 4.70 (s, 2H, CHOH), 6.90–7.50 (m, aromatic H) .
-
IR (KBr): Peaks at 3250 cm (-OH), 1610 cm (C=N), 1515 cm (C-O).
Applications in Research
Pharmaceutical Intermediate
The compound serves as a precursor for bioactive molecules:
-
Anticancer Agents: Hybrid molecules incorporating this scaffold inhibit kinase enzymes (e.g., EGFR) .
-
Antimicrobials: Derivatives show activity against Staphylococcus aureus and Escherichia coli .
Materials Science
-
Polymer Additives: Enhances thermal stability in polyesters and polyamides .
-
Ligands in Catalysis: Coordinates transition metals (e.g., Cu, Pd) for cross-coupling reactions .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume